REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>CN(C=O)C>[F:11][C:5]1[CH:4]=[C:3]([CH2:2][N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8]
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Name
|
|
Quantity
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3.44 g
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Type
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reactant
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Smiles
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BrCC1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
|
5.47 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The DMF was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between EtOAc (300 mL) and aqueous saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with NaHCO3 solution, H2O, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
Filtration and concentration to dryness
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |